molecular formula C20H24N2OS B4520585 1-methyl-N-{4-[(phenylthio)methyl]phenyl}-4-piperidinecarboxamide

1-methyl-N-{4-[(phenylthio)methyl]phenyl}-4-piperidinecarboxamide

Cat. No.: B4520585
M. Wt: 340.5 g/mol
InChI Key: VCNAMLCWDUWRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-{4-[(phenylthio)methyl]phenyl}-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H24N2OS and its molecular weight is 340.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.16093457 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurodegenerative Diseases

Research into compounds similar to "1-methyl-N-{4-[(phenylthio)methyl]phenyl}-4-piperidinecarboxamide" often focuses on neurodegenerative diseases. For instance, the compound MPTP, a piperidine derivative, has been used to study Parkinson's disease mechanisms due to its ability to induce parkinsonism in humans and animal models by selectively damaging cells in the substantia nigra (Langston et al., 1983).

Antiviral Research

Piperidine derivatives are also explored for their antiviral properties. For example, L-735,524, a potent HIV-1 protease inhibitor undergoing clinical evaluation, shows the role of piperidine-based compounds in inhibiting viral replication, highlighting their potential in antiviral therapy (Balani et al., 1995).

Oncology

In oncology, derivatives of piperidine are investigated for their potential as antitumor agents. For instance, CI-921, a topoisomerase II poison with high experimental antitumor activity, demonstrates the application of piperidine derivatives in treating cancer, including non-small cell lung cancer (Harvey et al., 1991).

Reproductive Health

The safety and risk assessment of piperidine derivatives during pregnancy are also critical areas of research. Studies on loperamide, a piperidine derivative used for treating diarrhea, assess its safety in pregnancy, contributing to understanding the teratogenic potential of such compounds (Einarson et al., 2000).

Properties

IUPAC Name

1-methyl-N-[4-(phenylsulfanylmethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-22-13-11-17(12-14-22)20(23)21-18-9-7-16(8-10-18)15-24-19-5-3-2-4-6-19/h2-10,17H,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNAMLCWDUWRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.